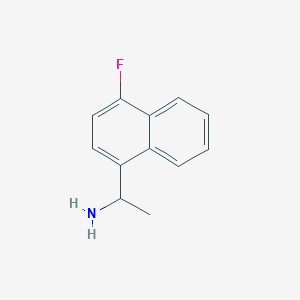

1-(4-Fluoronaphthalen-1-yl)ethanamine

Description

Historical Development and Chemical Classification

The development of 1-(4-Fluoronaphthalen-1-yl)ethanamine emerged from the broader historical progression of fluoroorganic chemistry and naphthalene derivative research. The compound represents a convergence of two significant chemical developments: the systematic exploration of fluorinated aromatic compounds and the investigation of chiral amine functionality in pharmaceutical intermediates. Historical records indicate that the preparation methods for related fluoronaphthalene compounds were first established through diazotization reactions using naphthylamine as starting material, followed by fluoroboric acid treatment and thermal decomposition processes. These early synthetic approaches laid the groundwork for developing more sophisticated methods to introduce both fluorine substitution and chiral amine groups into naphthalene frameworks.

The chemical classification of 1-(4-Fluoronaphthalen-1-yl)ethanamine places it within multiple overlapping categories of organic compounds. Primarily, it belongs to the class of fluoroorganic compounds, specifically fluorinated polycyclic aromatic hydrocarbons. Simultaneously, the presence of the amine functionality classifies it as an aromatic amine derivative, while its chiral nature positions it within the category of stereochemically defined pharmaceutical intermediates. The compound's classification extends to its role as a building block in medicinal chemistry, where it serves as a precursor for synthesizing more complex bioactive molecules. This multi-faceted classification reflects the compound's versatility and the diverse research areas that have contributed to its development and understanding.

Properties

IUPAC Name |

1-(4-fluoronaphthalen-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-8H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNSJXXBMVYRCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C2=CC=CC=C21)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Fluoronaphthalen-1-yl)ethanamine, a compound with the chemical formula C12H12FN, is gaining attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H12FN

- Molecular Weight : 201.23 g/mol

- IUPAC Name : 1-(4-Fluoronaphthalen-1-yl)ethanamine

- CAS Number : 1260486-39-2

The biological activity of 1-(4-Fluoronaphthalen-1-yl)ethanamine primarily involves its interaction with neurotransmitter systems. It is believed to act as a selective serotonin reuptake inhibitor (SSRI), which may contribute to its psychoactive effects. Additionally, its structural similarity to other psychoactive compounds suggests a potential for modulating dopaminergic and adrenergic pathways.

Biological Activities

- Psychoactive Effects : Preliminary studies indicate that 1-(4-Fluoronaphthalen-1-yl)ethanamine may exhibit stimulant properties similar to those of amphetamines. Its effects on mood and cognition are under investigation, particularly in relation to anxiety and depression treatment.

- Antidepressant Potential : Research has shown that compounds with similar structures can influence serotonin levels in the brain, which may lead to antidepressant effects. The specific impact of this compound on serotonin receptor subtypes remains an area for further exploration.

- Neurotoxicity Studies : Some studies suggest that while it may have therapeutic potential, there are concerns regarding neurotoxicity at higher doses. Animal models are being used to assess the safety profile and potential side effects associated with chronic use.

Case Study 1: Neuropharmacological Assessment

A study conducted on rodent models assessed the effects of 1-(4-Fluoronaphthalen-1-yl)ethanamine on behavior indicative of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors measured by the elevated plus maze test, suggesting potential anxiolytic properties.

Case Study 2: Serotonin Receptor Interaction

In vitro assays demonstrated that the compound interacts with serotonin receptors, particularly the 5-HT2A receptor subtype. This interaction may explain some of its psychoactive effects and warrants further investigation into its therapeutic applications in mood disorders.

Comparative Analysis

To better understand the biological activity of 1-(4-Fluoronaphthalen-1-yl)ethanamine, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Mechanism of Action | Notable Effects |

|---|---|---|---|

| 1-(4-Fluorophenyl)ethanamine | C8H10FN | SSRI | Antidepressant |

| 4-Methylamphetamine | C10H15N | Dopaminergic stimulant | Euphoria, increased energy |

| Phenethylamine | C8H11N | Catecholamine precursor | Mood enhancement |

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Naphthalene-Based Ethylamines

Key Observations :

- Fluorine vs. Hydrogen: The fluorine atom in 1-(4-fluoronaphthalen-1-yl)ethanamine increases electronegativity and lipophilicity compared to its non-fluorinated counterpart, enhancing receptor binding in drug candidates .

- Positional Isomerism : 1-(Naphthalen-2-yl)ethanamine (2-position substitution) exhibits distinct steric and electronic properties, reducing its utility in cinacalcet synthesis compared to the 1-position isomer .

- Hybrid Structures : Compounds like 1-(3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine demonstrate how heterocyclic integration broadens pharmacological activity, though at the cost of synthetic complexity .

Key Findings :

- Resolution Efficiency : The use of R-(−)-mandelic acid for resolving 1-(4-fluoronaphthalen-1-yl)ethanamine is industrially scalable, achieving near-perfect enantiopurity .

- Racemization Challenges: Non-fluorinated analogs like 1-(naphthalen-1-yl)ethanamine require additional steps for enantiopure production, increasing costs .

Preparation Methods

Starting Material

- 4-Fluoronaphthalene is used as the aromatic starting material due to its fluorine substitution at the 4-position, which influences the compound's electronic properties and reactivity.

Reduction and Salt Formation

- Hydrogenation over palladium on carbon (Pd/C) under mild conditions (35-55°C) is commonly employed to reduce imine intermediates to the chiral amine.

- The free amine is then converted to its hydrochloride salt by reaction with hydrochloric acid, facilitating crystallization and purification.

Representative Process Example (Adapted from Related Patents)

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of imine intermediate by refluxing 4-fluoronaphthalen-1-yl ethanone with a chiral amine (e.g., (S)-(-)-α-methylbenzylamine) in toluene with p-toluenesulfonic acid catalyst | Reflux 10-12 hours, Dean-Stark apparatus to remove water | Imine intermediate as syrup |

| 2 | Catalytic hydrogenation of imine intermediate using 10% Pd/C in ethyl acetate under hydrogen atmosphere | 35-40°C, 10-12 hours | Crude chiral amine |

| 3 | Conversion of crude amine to hydrochloride salt by treatment with HCl in isopropanol and crystallization from ethyl acetate | 25-30°C, 30 minutes stirring | White crystalline chiral amine hydrochloride salt |

This process yields the chiral amine with high enantiomeric purity and good yield.

Alternative Synthetic Routes

- Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the naphthalene ring can be involved in substitution reactions; however, for 1-(4-fluoronaphthalen-1-yl)ethanamine, the fluorine is typically retained.

- Oxidation-Reduction Cycles: The amine group can be introduced via oxidation of the corresponding alcohol or alkyl side chain to an imine or oxime, followed by reduction back to the amine using reducing agents like sodium borohydride or lithium aluminum hydride.

- Chiral Resolution: In cases where racemic mixtures are formed, chiral resolution techniques or chiral chromatography may be applied to isolate the desired enantiomer.

Research Findings and Optimization

- The use of chiral amines as auxiliaries and Pd/C hydrogenation has been demonstrated to provide high chiral purity (up to 100% by HPLC) and good yields.

- Reaction solvents such as toluene and ethyl acetate are preferred for their ability to facilitate azeotropic removal of water and efficient hydrogenation.

- Control of reaction temperature and time is critical to avoid racemization and side reactions.

- The hydrochloride salt form enhances stability and facilitates purification by crystallization.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Imine formation | 4-fluoronaphthalen-1-yl ethanone, chiral amine, p-toluenesulfonic acid, toluene, reflux | Introduce chiral amine moiety | Water removed azeotropically |

| Catalytic hydrogenation | 10% Pd/C, ethyl acetate, H2 atmosphere, 35-55°C | Reduce imine to chiral amine | Avoids racemization |

| Salt formation | HCl in isopropanol, crystallization from ethyl acetate | Convert free amine to stable salt | Enhances purity and handling |

| Optional chiral resolution | Chiral chromatography or crystallization | Isolate enantiomer | Used if racemic mixture formed |

Q & A

Q. What are the recommended synthetic routes for 1-(4-Fluoronaphthalen-1-yl)ethanamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling reactions to introduce the fluorine and ethanamine groups. For example, fluorination of naphthalene derivatives using fluorinating agents like Selectfluor® under inert conditions (e.g., nitrogen atmosphere) can enhance yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is critical to isolate the product. Reaction optimization may include temperature control (60–80°C) and catalytic systems (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 1-(4-Fluoronaphthalen-1-yl)ethanamine?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (6.5–8.5 ppm) and the ethanamine moiety (δ 1.3–1.5 ppm for CH₃, δ 2.8–3.2 ppm for NH₂). Fluorine-19 NMR (¹⁹F NMR) confirms the presence and position of the fluorine substituent (δ -110 to -115 ppm for aromatic-F) .

- FTIR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1600–1450 cm⁻¹ (aromatic C=C) validate functional groups.

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns for structural confirmation .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of 1-(4-Fluoronaphthalen-1-yl)ethanamine?

- Methodological Answer : DFT calculations using hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) can model electronic properties. Key outputs include:

- HOMO/LUMO energies : Predict charge transfer behavior and redox potential.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reactivity analysis .

- Example workflow: Geometry optimization → Frequency analysis (to confirm minima) → Single-point energy calculations. Software packages like Gaussian or ORCA are recommended .

Q. What strategies are employed to resolve contradictions in crystallographic data for fluorinated ethanamine derivatives?

- Methodological Answer :

- SHELX Suite : Use SHELXL for structure refinement, particularly for handling disorder or twinning in crystals. For fluorinated compounds, anisotropic displacement parameters for fluorine atoms improve accuracy .

- Complementary Techniques : Pair X-ray diffraction with solid-state NMR (¹⁹F SSNMR) to resolve ambiguities in fluorine positioning .

Q. How can researchers investigate the structure-activity relationships (SAR) of 1-(4-Fluoronaphthalen-1-yl)ethanamine derivatives in neurological targets?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., alkyl chains, halogens) to assess steric/electronic effects.

- In Vitro Assays : Perform receptor binding studies (e.g., dopamine/serotonin receptors) using radioligands ([³H]-spiperone for D₂ receptors) .

- Computational Docking : Tools like AutoDock Vina simulate ligand-receptor interactions. Compare docking scores with experimental IC₅₀ values to validate models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.